5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide
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Overview
Description
5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
N-Methylation: The methylation of the nitrogen atom in the indole ring can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the indole derivative with 3-methylpyridine-2-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Agrochemicals: It is investigated for its potential use as an active ingredient in pesticides or herbicides.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1-methyl-1H-indole-2-carboxamide: Lacks the pyridine moiety.
1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide: Lacks the fluorine atom.
5-fluoro-1H-indole-2-carboxamide: Lacks both the methyl and pyridine moieties.
Uniqueness
5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)-1H-indole-2-carboxamide is unique due to the presence of both the fluorine atom and the 3-methylpyridin-2-yl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14FN3O |
---|---|
Molecular Weight |
283.30 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-(3-methylpyridin-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C16H14FN3O/c1-10-4-3-7-18-15(10)19-16(21)14-9-11-8-12(17)5-6-13(11)20(14)2/h3-9H,1-2H3,(H,18,19,21) |
InChI Key |
IAIMEJAGGUUCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
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